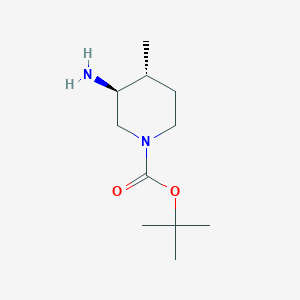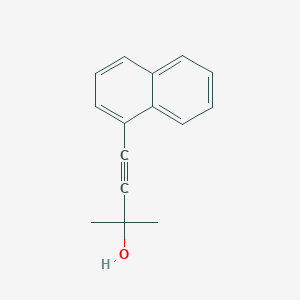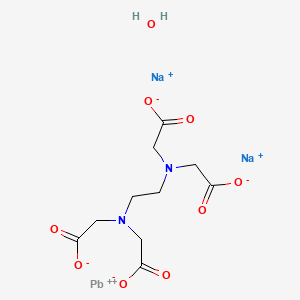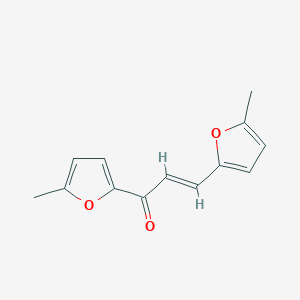
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, also known as 2F-PPE, is a compound that has recently gained attention for its potential applications in scientific research. It is a synthetic compound with an aromatic ring structure that has been used in a variety of studies related to biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes depend on the specific application. For example, in the case of anti-cancer drugs, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the case of hormones, this compound has been shown to modulate the activity of certain metabolic processes, such as glucose metabolism. In the case of neurotransmitters, this compound has been shown to modulate the activity of certain neuronal pathways, such as reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can limit the scope of experiments that can be conducted. Additionally, this compound can interact with other compounds, which can lead to unexpected results.
Orientations Futures
There are a number of potential future directions for the use of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, this compound could be used to study the effects of certain drugs on neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound could be used to study the effects of certain hormones on reproductive processes, such as fertility and pregnancy. Furthermore, this compound could be used to study the effects of certain neurotransmitters on behavior, such as aggression and addiction. Finally, this compound could be used to study the effects of certain environmental toxins on biochemical and physiological processes, such as the effects of air pollution on lung function.
Méthodes De Synthèse
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is synthesized via a two-step process. The first step involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of a base. This reaction produces the intermediate 2-fluoro-3-methylbenzaldehyde. The second step involves the reaction of the intermediate with phenylacetylene in the presence of a base. This reaction produces this compound.
Applications De Recherche Scientifique
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on biochemical and physiological processes, such as the action of certain anti-cancer drugs on cell proliferation and apoptosis. It has also been used to study the effects of certain hormones on metabolic processes, such as the effects of insulin on glucose metabolism. Additionally, this compound has been used to study the effects of certain neurotransmitters on neuronal activity, such as the effects of dopamine on reward-seeking behavior.
Propriétés
IUPAC Name |
(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHDQYTIDIBE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)



![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)